4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

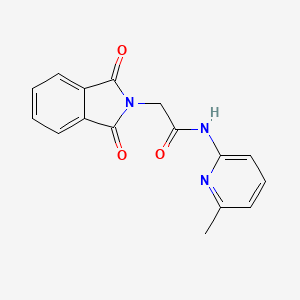

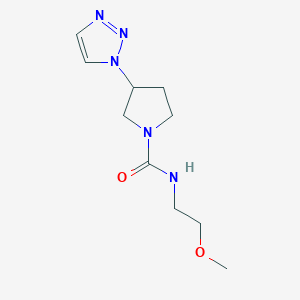

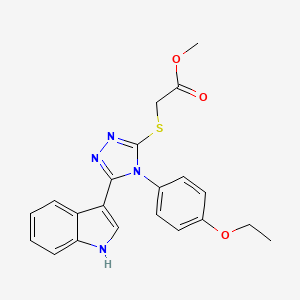

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12ClFNO3 . It is a derivative of xanthenone, a class of compounds that have been found to have various biological activities .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide consists of a xanthenone core, which is a tricyclic system containing two benzene rings fused to a central nine-membered carbocyclic ring . The molecule also contains a fluorine atom and a chlorine atom, which can influence its reactivity and interactions with other molecules.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: has shown promise in the field of oncology as a potential anticancer agent. The compound’s structure, which includes a xanthone moiety, is associated with a variety of biological activities, particularly anticancer properties . Xanthone derivatives have been studied for their ability to target various cancer types by interfering with cell proliferation and inducing apoptosis in cancer cells .

Topoisomerase II Inhibition

This compound has been evaluated for its efficacy in inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. Inhibitors of topoisomerase II are valuable in the treatment of cancer because they can prevent the proliferation of cancer cells. Studies have shown that certain xanthone derivatives can intercalate into DNA and inhibit topoisomerase II, leading to the death of cancer cells .

DNA Binding and Apoptosis Induction

The ability of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide to bind to DNA has been a subject of interest. By intercalating into the DNA structure, it can induce apoptosis in cancer cells. This mechanism is crucial for the compound’s potential use as an anticancer drug, as it can selectively target cancer cells without harming normal cells .

Cell Cycle Arrest

Research has indicated that this compound can cause cell cycle arrest, particularly in the G2/M phase. This is significant because it can halt the division of cancer cells, providing another mechanism by which the compound can exert its anticancer effects .

Antiviral Properties

Apart from its anticancer potential, there is evidence to suggest that derivatives of xanthone, which include the structure of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide , possess antiviral properties. These compounds have been shown to exhibit activity against viruses such as the Newcastle disease virus, indicating a potential role in antiviral therapy .

Drug Resistance Challenges

The compound’s structure is conducive to modifications that can address the challenges of drug resistance in cancer therapy. By altering certain groups within the compound, it is possible to enhance its activity against drug-resistant cancer cells, making it a valuable candidate for further drug development .

Eigenschaften

IUPAC Name |

4-chloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClFNO3/c21-12-6-4-11(5-7-12)20(25)23-13-8-9-14-17(10-13)26-19-15(18(14)24)2-1-3-16(19)22/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZANEQYPWTDNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide](/img/structure/B2872395.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2872399.png)

![(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2872409.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2872410.png)